molecular formula C5H6N2O2 B3268999 1-Amino-3-methylpyrrole-2,5-dione CAS No. 501008-30-6

1-Amino-3-methylpyrrole-2,5-dione

Cat. No. B3268999
CAS RN: 501008-30-6
M. Wt: 126.11 g/mol
InChI Key: AAFIIRDTRIOOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Amino-3-methylpyrrole-2,5-dione” is a heterocyclic compound with a molecular formula of C5H6N2O2 . It has a molecular weight of 126.11 g/mol . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of pyrrole-2,5-dione derivatives involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . The Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .


Molecular Structure Analysis

The molecular structure of “1-Amino-3-methylpyrrole-2,5-dione” is represented by the InChI code: 1S/C5H6N2O2/c1-7-4(8)2-3(6)5(7)9/h2H,6H2,1H3 . The key to this InChI code is BUHSFNMBRJMUJL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrrole-2,5-dione is a versatile scaffold. For instance, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .


Physical And Chemical Properties Analysis

As mentioned earlier, “1-Amino-3-methylpyrrole-2,5-dione” is a solid compound . It has a molecular weight of 126.11 g/mol .

Scientific Research Applications

Organocatalytic Synthesis of Pyrroles

“1-Amino-3-methylpyrrole-2,5-dione” plays a significant role in the organocatalytic synthesis of pyrroles . Pyrroles are five-membered nitrogen-containing heterocyclic aromatic compounds that are key structural units of heme and related porphinoid co-factors . They are commonly found in marine natural products, non-natural products, drug candidates, synthetic intermediates, and optoelectronic materials .

Biological Activities and Pharmaceutical Applications

Pyrroles, which can be synthesized using “1-Amino-3-methylpyrrole-2,5-dione”, have wide-ranging biological activities . They are used in the development of therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Synthesis of Benzenehexacarboxylic Acid Trimethylimide

In the presence of hydrogen chloride in aqueous methanol, “1-methyl-3-methylaminopyrrole-2,5-dione” forms benzenehexacarboxylic acid trimethylimide . This compound has potential applications in various chemical reactions and syntheses .

Synthesis of 1,1′-Dimethyl-4-Methylamino-[3,3′]Bipyrrolyl-2,5,2′,5′-Tetraone

When absolute methanol is used, “1-methyl-3-methylaminopyrrole-2,5-dione” gives 1,1′-dimethyl-4-methylamino-[3,3′]bipyrrolyl-2,5,2′,5′-tetraone . This compound could have potential applications in various chemical reactions and syntheses .

Intermediate in the Synthesis of Natural Products

Pyrroles, which can be synthesized using “1-Amino-3-methylpyrrole-2,5-dione”, are used as synthetic intermediates in many natural products synthesis . This makes them valuable in the field of organic chemistry .

Material Science Application

Pyrroles, which can be synthesized using “1-Amino-3-methylpyrrole-2,5-dione”, have applications in material science . They are used in the development of optoelectronic materials , contributing to advancements in technology.

Safety and Hazards

The safety data sheet for a similar compound, N-Phenylmaleimide (which is also a pyrrole-2,5-dione derivative), indicates that it is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “1-Amino-3-methylpyrrole-2,5-dione” are not mentioned in the retrieved papers, research into pyrrole and pyrrolidine analogs continues due to their diverse therapeutic applications . Further studies could focus on exploring the full potential of these compounds against various diseases or disorders .

properties

IUPAC Name

1-amino-3-methylpyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(8)7(6)5(3)9/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFIIRDTRIOOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-methylpyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-methylpyrrole-2,5-dione
Reactant of Route 2
1-Amino-3-methylpyrrole-2,5-dione
Reactant of Route 3
1-Amino-3-methylpyrrole-2,5-dione
Reactant of Route 4
1-Amino-3-methylpyrrole-2,5-dione
Reactant of Route 5
1-Amino-3-methylpyrrole-2,5-dione
Reactant of Route 6
1-Amino-3-methylpyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.